(2-(3-Fluorophenyl)oxazol-4-YL)methanamine
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Overview
Description
(2-(3-Fluorophenyl)oxazol-4-YL)methanamine: is a chemical compound with the molecular formula C10H9FN2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a fluorophenyl group attached to an oxazole ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under mild conditions . For example, the reaction of 3-fluorobenzoyl chloride with glycine in the presence of a base can yield the desired oxazole derivative.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use readily available raw materials and environmentally friendly processes to minimize costs and waste .
Chemical Reactions Analysis
Types of Reactions: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various fluorophenyl-substituted oxazoles .
Scientific Research Applications
Chemistry: In chemistry, (2-(3-Fluorophenyl)oxazol-4-YL)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is often used in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It serves as a scaffold for designing drugs that target specific enzymes or receptors involved in diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable for creating a wide range of products with desired biological activities .
Mechanism of Action
The mechanism of action of (2-(3-Fluorophenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- (2-(4-Fluorophenyl)oxazol-4-YL)methanamine
- (4,5-Dimethyl-1,3-thiazol-2-yl)(4-fluorophenyl)methanamine
- (2,6-Difluorophenyl)(4-fluorophenyl)methanamine
Uniqueness: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .
Properties
IUPAC Name |
[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQSDBFJAASIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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